molecular formula C14H10N2O3 B10832921 (e)-3-(4-Nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one

(e)-3-(4-Nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B10832921
M. Wt: 254.24 g/mol
InChI Key: DFXQMCHHZQLWHB-VMPITWQZSA-N
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Description

Azachalcone derivative 1 is a member of the azachalcone family, which are compounds characterized by the presence of a chalcone structure with an azole ring. Chalcones are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. Azachalcone derivative 1, in particular, has shown promise in various scientific research applications due to its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azachalcone derivative 1 can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-acetylpyridine with various aromatic aldehydes in the presence of a base catalyst such as sodium hydroxide or an organocatalyst like L-proline/triethylamine. The reaction is typically carried out in a methanol solvent at room temperature, and the products are obtained in moderate to favorable yields .

Industrial Production Methods: While specific industrial production methods for azachalcone derivative 1 are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Azachalcone derivative 1 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Azachalcone derivative 1 can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Azachalcone derivative 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its antibacterial, antifungal, and antioxidant properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of azachalcone derivative 1 involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage to cells. The compound’s anticancer activity is linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

  • Chalcone
  • Flavonoids
  • Coumarins

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-1-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C14H10N2O3/c17-14(12-2-1-9-15-10-12)8-5-11-3-6-13(7-4-11)16(18)19/h1-10H/b8-5+

InChI Key

DFXQMCHHZQLWHB-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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